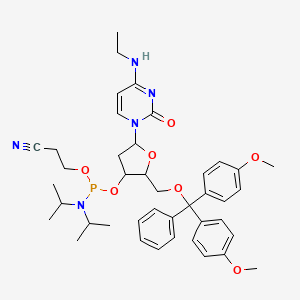

2'-Deoxy-5'-O-DMT-N4-ethylcytidine 3'-CE phosphoramidite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

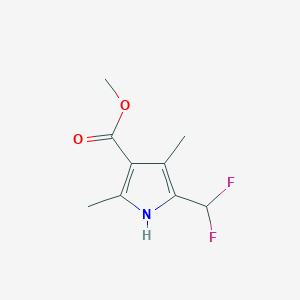

N4-Ethyl-2’-deoxycytidine (N4-Ethyl-DC CEP) is a modified nucleoside used in oligonucleotide synthesis. It is typically employed to minimize the deleterious effects of large variations in guanine-cytosine content in target or probe sequences during hybridization techniques, such as DNA chip or reverse hybridization protocols . This compound is known for its ability to equalize the thermal stability of guanine-cytosine and adenine-thymine base pairs, making hybridization dependent only on oligonucleotide length rather than base composition .

Preparation Methods

The synthesis of N4-Ethyl-2’-deoxycytidine involves the use of phosphoramidites. The N4-ethyl analogue of 2’-deoxycytidine is synthesized by coupling N6-methyl-2’-deoxyadenosine and N4-ethyl-2’-deoxycytidine with 1H-tetrazole . The acetyl-protected monomers are prepared to prevent branching reactions, which can occur at the secondary amine positions . These monomers are compatible with various deprotection strategies, ranging from UltraMild to UltraFast . Industrial production methods involve the use of automated oligonucleotide synthesizers, which complete sequential chemical reactions using phosphoramidites to produce nucleotide chains .

Chemical Reactions Analysis

N4-Ethyl-2’-deoxycytidine undergoes several types of chemical reactions, including:

Hybridization: It hybridizes specifically to natural deoxyguanosine, but the stability of the base pair is reduced to the level of an adenine-thymine base pair.

Coupling Reactions: Coupling with 1H-tetrazole leads to a trace of branching at the secondary amine positions, while the use of DCI (dicyanoimidazole) as an activator reduces branching.

Deprotection: The acetyl-protected monomers are deprotected using standard methods recommended by synthesizer manufacturers.

Scientific Research Applications

N4-Ethyl-2’-deoxycytidine is widely used in scientific research, particularly in the following areas:

Duplex Stability Studies: It is used to alter the stability and melting point of oligonucleotide duplexes.

Mutagenesis Studies: The compound is employed to study the mutagenic effects of methylation of exocyclic amines.

Therapeutic Applications: It is used in the development of oligonucleotide-based therapeutics.

Diagnostic Applications: The compound is used in the synthesis of oligonucleotides for diagnostic assays.

Mechanism of Action

N4-Ethyl-2’-deoxycytidine exerts its effects by hybridizing specifically to natural deoxyguanosine. The N4-ethyl modification reduces the stability of the base pair to the level of an adenine-thymine base pair, thereby normalizing the thermal stability of guanine-cytosine and adenine-thymine base pairs . This modification ensures that hybridization is dependent only on oligonucleotide length and not on base composition .

Comparison with Similar Compounds

N4-Ethyl-2’-deoxycytidine is unique in its ability to equalize the thermal stability of guanine-cytosine and adenine-thymine base pairs. Similar compounds include:

5-Methyl-2’-deoxycytidine: Used to study the effects of methylation on DNA stability.

8-Oxo-2’-deoxyguanosine: Mimics oxidized guanine and is used in mutagenesis studies.

N6-Methyl-2’-deoxyadenosine: Used to study the effects of methylation on adenine.

These compounds are used in various structural and mutagenesis studies, but N4-Ethyl-2’-deoxycytidine is particularly notable for its role in normalizing thermal stability during hybridization .

Properties

Molecular Formula |

C41H52N5O7P |

|---|---|

Molecular Weight |

757.9 g/mol |

IUPAC Name |

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(ethylamino)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C41H52N5O7P/c1-8-43-38-23-25-45(40(47)44-38)39-27-36(53-54(51-26-12-24-42)46(29(2)3)30(4)5)37(52-39)28-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h9-11,13-23,25,29-30,36-37,39H,8,12,26-28H2,1-7H3,(H,43,44,47) |

InChI Key |

LGNGWXZNSIMWIS-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)

![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)

![[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine](/img/structure/B12064491.png)

![Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12064494.png)

![(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B12064529.png)